2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde
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Overview
Description
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a heterocyclic organic compound with the molecular formula C12H7F3N2O2 This compound features a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group is coupled with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrimidine derivatives and boronic acids in the presence of palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and materials science for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-(2-(Trifluoromethoxy)phenyl)pyrimidine: Lacks the carboxaldehyde group.
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trifluoromethoxy group and the carboxaldehyde group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the carboxaldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C12H7F3N2O2 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-7H |
InChI Key |
NMSPFHWSZMXUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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